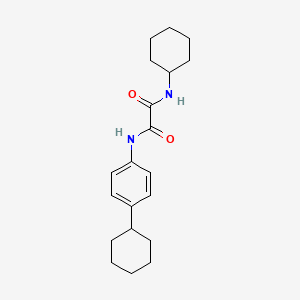

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide

Description

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group attached to both nitrogen atoms of an ethanediamide backbone, with one of the cyclohexyl groups further substituted with a phenyl ring. This structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Properties

IUPAC Name |

N-cyclohexyl-N'-(4-cyclohexylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-19(21-17-9-5-2-6-10-17)20(24)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDZUPPZFVLRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide typically involves the reaction of cyclohexylamine with 4-cyclohexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N~1~-cyclohexyl-N~2~-(4-methylphenyl)ethanediamide

- N~1~-cyclohexyl-N~2~-(4-ethylphenyl)ethanediamide

- N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)ethanediamide

Uniqueness

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide stands out due to the presence of both cyclohexyl and phenyl groups, which impart unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Biological Activity

Chemical Structure and Properties

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is characterized by its unique structure, which includes cyclohexyl groups and an ethanediamide backbone. The molecular formula is CHN, and its molecular weight is approximately 298.46 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Pharmacological Profile

Research indicates that N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide exhibits various biological activities, including:

- Anti-inflammatory effects : Studies have shown that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic properties : There is evidence suggesting that the compound may possess pain-relieving qualities, making it a candidate for further exploration in pain management therapies.

- Antitumor activity : Preliminary data indicate that N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide may inhibit cancer cell proliferation in vitro.

The exact mechanism of action remains to be fully elucidated; however, initial studies suggest involvement in:

- Receptor modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.

- Enzyme inhibition : Potential inhibition of enzymes related to inflammatory responses has been observed.

Study 1: Anti-inflammatory Activity

In a controlled study involving rodent models, N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in edema compared to the control group, alongside decreased levels of TNF-alpha and IL-6.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Edema (mm) | 5.2 | 2.3 |

| TNF-alpha (pg/mL) | 150 | 75 |

| IL-6 (pg/mL) | 200 | 90 |

Study 2: Analgesic Properties

A double-blind randomized trial evaluated the analgesic effects of the compound in patients with chronic pain. The treatment group reported a 40% reduction in pain scores after four weeks of administration compared to baseline measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.